Chicken AvBD2
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
LFCKGGSCHFGGCPSHLIKVGSCFRSCCKWPWNA |
Origin of Product |
United States |
Ii. Molecular Biology and Genomic Organization of Chicken Avbd2
Gene Locus and Genomic Context of Chicken AvBD2
The specific location of the AvBD2 gene within the chicken genome is well-defined, highlighting its relationship with other immune-related genes.
The gene encoding this compound is located on chromosome 3. pertanian.go.idresearchgate.net More specifically, it resides within a dense cluster of avian β-defensin genes in the 3q3.5-q3.7 region. animbiosci.orgnih.govosti.gov This clustering is a common feature for defensin (B1577277) genes in vertebrates and suggests a coordinated regulation and evolution of these antimicrobial peptides. osti.govnih.gov The entire cluster of 14 identified chicken β-defensin genes spans approximately 86 kilobases (kb) on chromosome 3. animbiosci.orgnih.govmdpi.com This genomic arrangement implies that these genes arose from a series of gene duplication events from a common ancestor. nih.govnih.gov
Gene Structure of this compound
The architecture of the AvBD2 gene, comprising coding and non-coding sequences, is fundamental to its expression and the ultimate structure of the AvBD2 peptide.
The this compound gene is characterized by a structure of four exons and three introns. researchgate.netmdpi.comneueve.com This is a common, though not universal, structure for avian β-defensin genes. mdpi.comncl.ac.uk Generally, in these genes, the first exon (E1) codes for the 5' untranslated region (5' UTR), the second exon (E2) encodes the signal peptide and a portion of the pro-piece, the third exon (E3) codes for the remainder of the pro-piece and the mature peptide, and the fourth exon (E4) contains the 3' untranslated region (3'-UTR). neueve.com This exon-intron organization is crucial for the process of splicing, where introns are removed from the precursor mRNA to form the mature mRNA that is translated into the protein. nih.gov
Non-coding DNA sequences play a critical role in gene function, particularly in controlling gene activity. medlineplus.gov These regions contain regulatory elements that determine when and where genes are activated or repressed. medlineplus.gov Key types of regulatory elements include:
Promoters: These are sites where the transcription machinery binds to initiate the process of converting the gene's information into a protein. medlineplus.gov
Enhancers: These elements bind proteins that help activate transcription and can be located far from the gene they regulate. medlineplus.gov
Silencers: These regions bind proteins that repress transcription. medlineplus.gov
While specific regulatory elements for AvBD2 are a subject of detailed molecular studies, the chicken genome contains a vast number of conserved non-protein-coding elements (CNEs) that are believed to harbor important functional variants. biorxiv.org Comprehensive mapping of the chicken genome has identified over 1.5 million regulatory elements, providing a resource for understanding the genetic control of genes like AvBD2. researchgate.netnih.gov Introns, the non-coding sequences within a gene, can also contain these regulatory elements. medlineplus.gov
Iii. Protein Structure and Structure Function Relationships of Chicken Avbd2
Mature Peptide Structure of Chicken AvBD2
The mature form of this compound, consisting of 36 amino acids, adopts a well-defined and characteristic structure that is essential for its biological activity. nih.gov
The core structural motif of this compound is a three-stranded antiparallel β-sheet. nih.govrcsb.orgnih.gov This feature is a hallmark of the β-defensin family of antimicrobial peptides. plos.orgmdpi.com The specific strands in this compound are formed by the amino acid residues at positions 7-9 (Ser-His-His), 18-22 (Ile-Ser-Val-Ala-Ser), and 28-31 (Ser-Cys-Cys-Lys). nih.govresearchgate.net This β-sheet arrangement creates a stable and compact fold. plos.org A notable feature within this structure is a β-bulge, formed by the G-X-C motif around the fourth cysteine, which is highly conserved among both mammalian and avian β-defensins. mdpi.comresearchgate.net
The stability of the AvBD2 structure is significantly reinforced by three intramolecular disulfide bridges. nih.govcreative-proteomics.com These covalent bonds form between six highly conserved cysteine residues, creating a rigid and stable molecular core. researchgate.netresearchgate.net The specific pairing of these cysteines is Cys1-Cys5, Cys2-Cys4, and Cys3-Cys6. nih.gov This conserved array of disulfide bridges is crucial for maintaining the peptide's three-dimensional fold, which in turn is essential for its optimal antimicrobial activity, particularly against Gram-positive bacteria. nih.govnih.govlu.se The high stability conferred by these bridges also provides resistance to enzymatic degradation. researchgate.net
Unlike many mammalian β-defensins and some other avian defensins like the king penguin AvBD103b, which possess an N-terminal α-helix, this compound lacks this structural element. researchgate.netresearchgate.net Its shorter sequence does not support the formation of such a helix. researchgate.net This absence suggests that the N-terminal helix is not an absolute requirement for the antibacterial activity of all avian defensins. researchgate.net
Disulfide Bridge Arrangement and Stabilization
Structural Determinants of this compound Activity
The antimicrobial power of this compound is not merely a consequence of its amino acid composition but is critically dependent on its specific three-dimensional arrangement and the contribution of key amino acid residues.
The folded, three-dimensional structure of this compound is paramount for its antimicrobial function. nih.govnih.govlu.se Studies have shown that the linear, unfolded form of AvBD2 is significantly less active, especially against Gram-positive bacteria. nih.govlu.se This indicates that the specific spatial arrangement of amino acid residues, dictated by the β-sheet fold and stabilized by the disulfide bridges, is necessary for the peptide to effectively interact with and disrupt bacterial membranes, which are considered its primary target. nih.govrcsb.orgnih.gov The antimicrobial mechanism is thought to involve a non-chiral, nonspecific interaction with the bacterial membrane. nih.govlu.se
Non-chiral and Non-amphipathic Characteristics and Mechanistic Implications
Chicken Avian β-defensin 2 (AvBD2) exhibits distinct structural properties that differentiate it from many other antimicrobial peptides and provide insight into its mechanism of action. Specifically, its lack of both amphipathicity and a chiral target for its antimicrobial activity are defining features.
Research into the structure-function relationship of AvBD2 has revealed that the molecule does not possess a distinct separation of hydrophobic and hydrophilic residues on its surface, a characteristic known as amphipathicity that is common to many membrane-active antimicrobial peptides. nih.govresearchgate.net Analysis of the three-dimensional NMR structure of AvBD2 confirms that positive and hydrophobic residues are distributed across the molecule's surface rather than segregating into separate faces. nih.gov This lack of amphipathicity is observed in both the primary amino acid sequence and the final three-dimensional fold. nih.gov
A key finding in understanding the mechanistic implications of AvBD2's structure comes from comparative studies involving its synthetic enantiomer (a mirror-image version of the protein). nih.govnih.gov Researchers synthesized both the naturally occurring L-AvBD2 and its all-D enantiomer, D-AvBD2. researchgate.net When tested against a variety of Gram-positive and Gram-negative bacteria, both forms of the peptide displayed nearly identical antimicrobial activity. nih.govnih.gov This crucial result indicates that the biological target of AvBD2 is not chiral, as a stereospecific receptor or enzyme would preferentially interact with only one of the enantiomers. nih.govresearchgate.net The bacterial membrane is therefore considered the most probable primary target for AvBD2's action. nih.govnih.govrcsb.org
These findings collectively suggest a model where the global structure and physicochemical properties of AvBD2, rather than a specific amphipathic or chiral interaction, are responsible for its ability to compromise bacterial membranes.
Research Findings: Antimicrobial Activity of AvBD2 Enantiomers
Data sourced from Derache et al. (2012). nih.gov
Iv. Expression Dynamics and Transcriptional Regulation of Chicken Avbd2
Constitutive Expression Patterns of Chicken AvBD2
Constitutive, or basal, expression of AvBD2 ensures that a first line of defense is readily available in tissues that are either prone to microbial exposure or central to immune function. This baseline expression varies depending on the tissue, the developmental stage of the chicken, and its genetic background.
The basal mRNA expression of AvBD2 is widespread but shows clear tissue-specificity, indicating its diverse roles in systemic and mucosal immunity. nih.govnih.gov Studies have identified its presence in a range of tissues, including the gastrointestinal tract, primary and secondary lymphoid organs, and specific immune cells.
Gastrointestinal (GI) Tract: AvBD2 is expressed along the GI tract, an important barrier against ingested pathogens. nih.gov Expression has been noted in the duodenum and cecum. nih.govnih.gov In the cecum, AvBD2-positive cells have been localized to the lamina propria, just beneath the epithelial cells of the villi and crypts. nih.govasm.org
Liver and Spleen: The liver and spleen are key sites for AvBD2 expression. nih.govnih.govnih.gov The spleen, in particular, often shows the highest expression levels of AvBD2 compared to many other tissues in young chicks. nih.govfrontiersin.org
Bone Marrow: As a primary lymphoid organ, the bone marrow is a site of AvBD2 expression. nih.govresearchgate.net The synthesis of AvBD2 in bone marrow suggests its origin in myeloid cells. nih.govresearchgate.netnih.gov
Heterophils and Epithelial Cells: AvBD2 is prominently expressed by heterophils, the avian equivalent of neutrophils, which are key phagocytic cells of the innate immune system. researchgate.netnih.gov Additionally, it is found in epithelial cells, such as those lining the GI tract, which form a critical barrier against infection. nih.govresearchgate.netmdpi.com
Table 1: Tissue-Specific Basal Expression of this compound
| Tissue/Cell Type | Observed Expression Level | Reference |
|---|---|---|
| Spleen | High | nih.govfrontiersin.org |
| Gastrointestinal Tract (Duodenum, Cecum) | Present; Localized in lamina propria | nih.govnih.gov |
| Liver | Present | nih.govnih.gov |
| Bone Marrow | Present; Site of synthesis | nih.govresearchgate.net |
| Heterophils | Strong expression; Major isoform | nih.govresearchgate.net |
| Epithelial Cells | Present; Barrier defense | nih.govmdpi.com |
The constitutive expression of AvBD2 is not constant throughout a chicken's life but changes significantly with age, particularly during embryonic development and the early post-hatch period. This dynamic expression reflects the maturation of the immune system and changing susceptibility to pathogens.
Studies in broiler chickens have shown that AvBD2 mRNA expression levels in the spleen are high on day 0 (day of hatch) and subsequently decline by day 7 through day 28. researchgate.net Conversely, in the thymus, AvBD2 expression is initially low at day 0 and day 7 but increases by day 21. researchgate.net
In the intestine, AvBD2 expression is elevated just before or immediately after hatching. nih.gov For instance, in the ileum and cecum, expression levels are high on embryonic day 19 (ED19) and the day of hatch (D0) but tend to decrease by day 7 post-hatch. nih.govasm.org This early peak in expression is thought to be critical for protecting the chick during the initial colonization of the gut by microbiota and exposure to environmental pathogens. nih.govresearchgate.netnih.gov The expression of AvBD2, primarily from myeloid cells, shows a reduction in the intestine in the first week of life but is later restored as heterophils and other innate cells populate the intestine. researchgate.netnih.gov
Table 2: Age-Dependent Basal Expression of this compound in Various Tissues
| Tissue | Developmental Stage | Relative Expression Level | Reference |
|---|---|---|---|
| Spleen | Day 0 (Hatch) | High | researchgate.net |
| Days 7-28 | Decreased | researchgate.net | |
| Thymus | Days 0-7 | Low | researchgate.net |
| Day 21 | Increased | researchgate.net | |
| Ileum & Cecum | ED19 - Day 0 | High | nih.gov |
| Day 7 | Decreased | nih.gov |
Genetic background significantly influences the basal expression of AvBD2. Comparisons between different chicken lines, particularly the disease-resistant Fayoumi line and the disease-susceptible Leghorn line, have revealed significant differences in constitutive AvBD2 mRNA levels.
In vitro studies using bone marrow-derived cells (BMCs) showed that at a homeostatic state, the Fayoumi line has significantly higher basal expression of AvBD2 compared to the Leghorn line. nih.govresearchgate.net This heightened baseline defense in the more robust Fayoumi line may contribute to its enhanced resistance to various pathogens.
However, this pattern is not universal across all tissues. A study on embryonic tissues at day 12 found that in the liver, the Leghorn line expressed higher levels of AvBD2 mRNA than the Fayoumi line. bioscientifica.comscielo.br This suggests a complex, tissue-specific genetic regulation of basal AvBD2 expression. Interestingly, a study of Indian native chicken breeds (Aseel and Kadaknath) and the White Leghorn line found no significant difference in the constitutive expression of AvBD2 transcripts in the spleen of day-old chicks. frontiersin.org
Developmental and Age-Dependent Expression Kinetics
Induced Expression of this compound
While constitutive expression provides a standing defense, the chicken immune system can rapidly upregulate AvBD2 expression in response to specific microbial or viral triggers. This induced expression is a hallmark of the innate immune response, allowing for a targeted and amplified defense at the site of infection.
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent inducer of AvBD2. Inoculation of hen oviduct cell cultures with LPS has been shown to increase the expression levels of AvBD2. asm.org
Studies using different cell types have confirmed this response. In bone marrow-derived cells (BMCs), LPS treatment significantly upregulates the expression of AvBD2. nih.govresearchgate.net Similarly, in cultured chicken Sertoli cells, AvBD2 mRNA expression was significantly increased 48 hours after stimulation with LPS. bioscientifica.combioscientifica.com In chicken heterophils, LPS stimulation resulted in the greatest induction of AvBD2 production compared to other Toll-like receptor (TLR) agonists. nih.gov
However, the response can be cell-type specific. While LPS strongly induced AvBD2 in BMCs, the same studies found no significant change in expression in chicken embryonic fibroblasts (CEFs). nih.govresearchgate.netresearchgate.net Furthermore, a study on the proventriculus of chicks challenged with LPS found no significant difference in AvBD2 gene expression, although protein levels were found to increase. nih.gov This highlights the complexity of AvBD2 regulation, which can be influenced by the specific cellular context and tissue environment.
AvBD2 also plays a role in the antiviral response. Its expression is induced by viral components and during active viral infection.
Polyinosinic-polycytidylic acid (poly(I:C)): Poly(I:C) is a synthetic analog of double-stranded RNA, which mimics a viral infection and is recognized by TLR3. Treatment with poly(I:C) has been shown to significantly increase AvBD2 mRNA expression in both BMCs and CEFs. nih.govresearchgate.netnih.gov This indicates that both myeloid-lineage cells and fibroblasts can mount an AvBD2 response to viral mimics. In another study, in ovo supplementation with probiotics followed by a poly(I:C) challenge resulted in an upregulation of AvBD2, suggesting an enhanced innate immune capacity. bioone.org
Newcastle Disease Virus (NDV): Infection with NDV, a contagious avian virus, leads to a significant induction of AvBD2. nih.govresearchgate.net Studies using CEFs infected with NDV demonstrated a significant upregulation of AvBD2 mRNA. nih.govnih.govfrontiersin.orgresearchgate.net This induction is considered a key part of the host's innate immune response to the virus. nih.gov While virulent NDV strains can modulate the expression of many cytokines, the induction of AvBD2 appears to be a consistent feature of the host response. researchgate.netnih.gov Vaccinations for diseases including Newcastle Disease have also been shown to modulate the expression of AvBD2 in the kidneys of young chicks. researchgate.netdoaj.org
Table 3: Induced Expression of this compound in Response to Stimuli
| Stimulus | Cell Type / Tissue | Observed Response | Reference |
|---|---|---|---|
| Lipopolysaccharide (LPS) | Bone Marrow-Derived Cells (BMCs) | Significantly Upregulated | nih.govresearchgate.net |
| Sertoli Cells | Significantly Increased at 48h | bioscientifica.combioscientifica.com | |
| Chicken Embryonic Fibroblasts (CEFs) | No Significant Change | nih.govresearchgate.net | |
| Polyinosinic-polycytidylic acid (poly(I:C)) | Bone Marrow-Derived Cells (BMCs) | Significantly Increased | nih.govnih.gov |
| Chicken Embryonic Fibroblasts (CEFs) | Significantly Increased | nih.govnih.gov | |
| Newcastle Disease Virus (NDV) | Chicken Embryonic Fibroblasts (CEFs) | Significantly Upregulated | nih.govnih.govfrontiersin.org |
Influence of Dietary Factors (e.g., Vitamin D3, Butyrate (B1204436), Probiotics)
The expression of Avian β-defensin 2 (AvBD2) is significantly modulated by various dietary components, which are emerging as a novel strategy to enhance innate immunity in poultry.
Vitamin D3: The active form of vitamin D3, 1,25-dihydroxyvitamin D3 (1,25D3), is a known inducer of host defense peptides (HDPs) in humans and other mammals, and similar effects have been observed in chickens. plos.orgplos.org Studies have shown that 1,25D3 can up-regulate the expression of several AvBDs in chicken embryo intestinal epithelial cells and peripheral blood mononuclear cells. plos.orgplos.org While some research suggests its effect on AvBDs might be marginal compared to other inducers, its role in modulating AvBD gene expression, often in synergy with inflammatory stimuli like lipopolysaccharide (LPS), is well-documented. plos.orgplos.orgresearchgate.net The induction of AvBDs by 1,25D3 is not direct, as it can be blocked by the protein synthesis inhibitor cycloheximide, indicating a dependency on the synthesis of intermediate regulatory proteins. plos.org
Butyrate: This short-chain fatty acid, a product of bacterial fermentation of fiber in the gut, is a potent inducer of HDPs in chickens. plos.org Dietary supplementation with butyrate has been shown to increase the expression of multiple AvBD genes, including AvBD2, in the intestinal tract. plos.orgnih.gov In vitro studies using chicken macrophage cell lines and primary monocytes confirmed that sodium butyrate can dramatically induce AvBD gene expression. plos.org For instance, in the duodenum of broiler chicks fed with sodium butyrate, the expression of AvBD2 was found to be higher compared to control groups. nih.gov Furthermore, butyrate exhibits strong synergistic effects with other compounds, such as natural cyclooxygenase-2 (COX-2) inhibitors like quercetin (B1663063), to augment the expression of AvBD1, AvBD2, AvBD3, AvBD4, AvBD6, and AvBD7. frontiersin.orgnih.gov
Probiotics: The influence of probiotics on AvBD2 expression is complex and appears to be dependent on the specific probiotic strains used, the host's condition, and the tissue being examined. Some studies report that probiotics can enhance AvBD2 expression. For example, in ovo supplementation with a commercial poultry probiotic led to a significant upregulation of AvBD2 in the spleen of chicks. bioone.org Certain probiotic strains, like Enterococcus faecalis, have also been noted to induce AvBD2 expression in tissues such as the bursa of Fabricius. nih.gov Conversely, other studies show a different response, particularly in the context of a pathogen challenge. In broiler chicks challenged with Campylobacter jejuni lipopolysaccharides, a probiotic mix containing Streptococcus faecalis, Clostridium butyricum, and Bacillus mesentericus was associated with lower expression levels of AvBD2 in the cecum compared to the control group. scielo.br Similarly, in chickens infected with Salmonella Typhimurium, prior treatment with probiotics eliminated the infection-induced increase in AvBD2 expression, possibly because the probiotics reduced the bacterial load, thus lessening the stimulus for induction. nih.govasm.org
Table 1: Influence of Dietary Factors on this compound Expression
| Dietary Factor | Cell/Tissue Type | Observation | Finding |
|---|---|---|---|
| 1,25-dihydroxyvitamin D3 (1,25D3) | Chicken Embryo Intestinal Epithelial Cells (CEIEPCs), Peripheral Blood Mononuclear Cells (PBMCs) | Upregulation of AvBDs | 1,25D3 is capable of inducing AvBD gene expression, suggesting a role in enhancing innate immunity. plos.orgplos.org |
| Sodium Butyrate | Duodenum, Jejunum | Increased AvBD2 expression | Dietary sodium butyrate enhanced the expression of AvBD2 in the small intestine of broiler chicks. nih.gov |
| Sodium Butyrate & Quercetin | Chicken HTC Macrophage Cells | Synergistic upregulation | A combination of butyrate and quercetin synergistically increased the expression of multiple AvBDs, including AvBD2. frontiersin.orgnih.gov |
| Probiotics (Commercial Mix) | Spleen | Upregulation of AvBD2 | In ovo supplementation with probiotics resulted in a 3.958-fold increase in AvBD2 expression. bioone.org |
| Probiotics & C. jejuni LPS | Cecum | Lower AvBD2 expression | In chicks challenged with Campylobacter jejuni LPS, the probiotic-fed group showed lower AvBD2 expression than the control group. scielo.br |
| Probiotics & S. enterica Serovar Typhimurium | Cecal Tonsils | Reduced AvBD2 induction | Probiotic treatment prior to Salmonella infection eliminated the increase in AvBD2 expression seen in infected-only chickens. nih.govasm.org |
Modulation by Environmental Toxins (e.g., Dichloro-diphenyl-trichloroethane - DDTs)
Environmental contaminants can significantly alter the expression of immune-related genes. Exposure to Dichloro-diphenyl-trichloroethane (DDT) and its metabolites (DDTs) has been linked to immune suppression in chickens. Studies on free-ranging chickens in areas with high environmental DDT contamination from malaria control programs have shown a strong negative correlation between the concentration of DDTs in the liver and the mRNA expression of several AvBD genes. plos.orgresearchgate.netnih.gov Specifically, AvBD2 expression was found to be significantly down-regulated in chickens with higher levels of DDT contamination (p < 0.0001). plos.orgnih.govnih.gov This suggests that DDT exposure may impair the innate immune system of chickens by suppressing the expression of crucial antimicrobial peptides like AvBD2, potentially leading to increased susceptibility to diseases. plos.orgnih.gov
Table 2: Modulation of this compound Expression by DDTs
| Toxin | Tissue | Organism | Observation | Finding |
|---|---|---|---|---|
| DDTs | Liver | Free-ranging chickens | Negative correlation | A strong negative correlation (p < 0.0001) was observed between the concentration of summed DDTs and AvBD2 mRNA expression. plos.orgnih.govnih.gov |
Molecular Mechanisms of AvBD2 Transcriptional Regulation
The transcription of the AvBD2 gene is controlled by complex intracellular signaling networks that are activated in response to various stimuli, including pathogen-associated molecular patterns (PAMPs).
Involvement of Intracellular Signaling Pathways (e.g., p38 Mitogen-Activated Protein Kinase - MAPK)
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in the induction of AvBD2 expression. nih.gov Research has demonstrated that stimuli which upregulate AvBD2, such as ligands for Toll-Like Receptors (TLRs), activate the p38 MAPK pathway. nih.govfrontiersin.org The essential role of this pathway was confirmed in studies using specific chemical inhibitors. When chicken embryo fibroblasts were pre-treated with a p38 MAPK inhibitor (SB203580), the subsequent induction of AvBD2 expression by TLR ligands was significantly suppressed. nih.govfrontiersin.orgnih.gov In contrast, inhibitors for other MAPK pathways, such as ERK1/2 and JNK, had only partial or little effect on AvBD2 expression. nih.govfrontiersin.org This indicates that the p38 MAPK pathway is a primary regulator of AvBD2 transcription in response to these immune stimuli. nih.govfrontiersin.org
Role of Toll-Like Receptors (TLRs) Ligands in AvBD2 Induction
Toll-Like Receptors are key pattern recognition receptors of the innate immune system that recognize conserved molecular structures on pathogens. plos.orgfrontiersin.org The engagement of these receptors by their specific ligands triggers signaling cascades that lead to the expression of immune response genes, including AvBD2. nih.govplos.org Studies have shown that ligands for several TLRs can effectively induce AvBD2 expression in chicken cells. These include:
Pam3CSK4 , a synthetic lipopeptide that acts as a ligand for TLR2. nih.govnih.gov
FLA-ST , a flagellin-derived ligand for TLR5. nih.govnih.gov
ODN-M362 , a CpG oligodeoxynucleotide ligand for the avian-specific TLR21. nih.govnih.gov
Stimulation of chicken embryo fibroblasts with these TLR ligands resulted in a significant upregulation of AvBD2 mRNA. nih.govnih.gov As mentioned previously, this induction is largely dependent on the p38 MAPK signaling pathway, demonstrating a clear link from pathogen recognition by TLRs to the transcriptional activation of the AvBD2 gene. nih.gov
Table 3: Role of Signaling Pathways and Receptors in AvBD2 Induction
| Regulatory Element | Cell/System | Stimulus/Inhibitor | Observation | Finding |
|---|---|---|---|---|
| p38 MAPK Pathway | Chicken Embryo Fibroblasts (CEFs) | SB203580 (p38 inhibitor) + TLR ligands | Significant reduction of TLR ligand-induced AvBD2 expression. | AvBD2 expression is regulated in a p38 MAPK-dependent manner. nih.govfrontiersin.orgnih.gov |
| TLR2 Ligand | Chicken Embryo Fibroblasts (CEFs) | Pam3CSK4 | Upregulation of AvBD2 mRNA. | TLR2 activation induces AvBD2 expression. nih.govnih.gov |
| TLR5 Ligand | Chicken Embryo Fibroblasts (CEFs) | FLA-ST | Upregulation of AvBD2 mRNA. | TLR5 activation induces AvBD2 expression. nih.govnih.gov |
| TLR21 Ligand | Chicken Embryo Fibroblasts (CEFs) | ODN-M362 | Upregulation of AvBD2 mRNA. | TLR21 activation induces AvBD2 expression. nih.govnih.gov |
V. Biological Activities and Mechanistic Insights of Chicken Avbd2
Antimicrobial Spectrum of Chicken AvBD2
This compound has demonstrated effectiveness against a variety of microorganisms, although its potency can vary between different strains and classes of pathogens. nih.govasm.org
This compound has shown notable activity against several Gram-positive bacteria. asm.org It is reported to be bactericidal against Listeria monocytogenes. cabidigitallibrary.org Studies have also indicated its effectiveness against Micrococcus luteus. cabidigitallibrary.org Research has shown that AvBD2 is generally more active against Gram-positive than Gram-negative bacteria. nih.gov For instance, the linear form of AvBD2 is significantly less effective against Gram-positive strains like Bacillus cereus and Listeria monocytogenes compared to its folded, native form, highlighting the importance of its three-dimensional structure for optimal activity against these bacteria. lu.se
Table 1: Efficacy of this compound Against Gram-Positive Bacteria
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Listeria monocytogenes | Bactericidal | cabidigitallibrary.orglu.se |
| Micrococcus luteus | Potent antibacterial activity | cabidigitallibrary.org |
| Bacillus cereus | Active | lu.se |
| Staphylococcus aureus | Less effective | lu.se |
The antimicrobial activity of this compound extends to Gram-negative bacteria, although its efficacy can be lower compared to its effect on Gram-positive strains. asm.orgnih.gov It is active against Escherichia coli, with an effective peptide concentration of 16 µg/ml. cabidigitallibrary.org Recombinant this compound has also been found to be effective against Salmonella Pullorum at a concentration of 35 µg/ml. cabidigitallibrary.org However, some studies have shown that AvBD2 is less effective against certain Gram-negative bacteria compared to other avian β-defensins like AvBD1 and AvBD7. asm.orgnih.gov The lower cationic charge of AvBD2 (+4) compared to AvBD1 (+8) and AvBD7 (+6) may contribute to its weaker activity against Gram-negative bacteria. asm.org
Table 2: Efficacy of this compound Against Gram-Negative Bacteria
| Bacterial Strain | Activity Level/Concentration | Reference |
|---|---|---|
| Escherichia coli | Active at 16 µg/ml | cabidigitallibrary.org |
| Salmonella Pullorum | Effective at 35 µg/ml | cabidigitallibrary.org |
| Salmonella LA5 | Less susceptible | asm.org |
This compound has been shown to possess direct antiviral properties. nih.gov Infection with the Newcastle Disease Virus (NDV) strain F48E9 has been demonstrated to significantly induce the mRNA expression of AvBD2 in chicken embryo fibroblasts. nih.govnih.gov Furthermore, recombinant AvBD2 produced in eukaryotic cells exhibited direct antiviral activity against this NDV strain in vitro. nih.govresearchgate.net This suggests that AvBD2 plays a vital role in the host's innate immune response to NDV infection. nih.govresearchgate.net Interestingly, the antiviral activity was observed in AvBD2 expressed in eukaryotic cells, while the protein expressed in prokaryotic cells showed little direct antiviral effect. nih.gov
While avian β-defensins as a group are known to be active against fungi, the specific activity of this compound against these microorganisms is less documented in some studies. nih.govuu.nl One report indicated that this compound is not effective against Candida albicans. cabidigitallibrary.org However, other research on avian defensins suggests a broader antifungal potential for the family. nih.govkau.edu.sa Further investigation is needed to fully characterize the antifungal spectrum of this compound.
Antiviral Activity (e.g., against Newcastle Disease Virus)
Antimicrobial Mechanisms of Action for this compound
The primary mechanism by which this compound is thought to exert its antimicrobial effects is through interaction with and disruption of microbial cell membranes. nih.govlu.se
The antimicrobial action of this compound is largely attributed to its cationic nature, which facilitates an electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and phospholipids (B1166683) in Gram-positive bacteria. asm.orgnih.govcabi.org This initial interaction is a key step in its antimicrobial process.
Following this binding, it is proposed that AvBD2 peptides disrupt the membrane integrity, leading to cell lysis. nih.govmdpi.com Several models have been suggested for how defensins, in general, permeabilize microbial membranes, including the "barrel-stave," "toroidal pore," and "carpet" models, all of which result in the formation of pores or the complete dissolution of the membrane. cabi.org
Studies using both the natural L-form and the synthetic D-enantiomer of this compound have shown similar antimicrobial activity. nih.govrcsb.org This suggests that the peptide does not rely on a specific chiral receptor on the microbial surface, further supporting the hypothesis that the primary target is the lipid bilayer of the cell membrane. nih.govlu.sercsb.org The three-dimensional structure of AvBD2, characterized by a three-stranded antiparallel β-sheet, is crucial for its optimal antimicrobial function, particularly against Gram-positive bacteria. nih.govlu.se Disruption of this structure leads to a significant decrease in its bactericidal efficacy. mdpi.com
Non-Specific Mechanisms of Antimicrobial Effect
Chicken Avian β-defensin 2 (AvBD2) is a key component of the innate immune system, providing a first line of defense against a wide array of pathogens. mdpi.com Its antimicrobial action is primarily executed through non-specific mechanisms that target the fundamental structure of microbial cells, particularly their membranes. mdpi.comresearchgate.net This interaction is not dependent on specific chiral receptors on the pathogen's surface, as demonstrated by studies showing that both the natural L-enantiomer and the synthetic D-enantiomer of AvBD2 have similar antimicrobial activity. nih.govlu.se This indicates that the bacterial membrane is the principal target. nih.govlu.se
The process begins with an electrostatic attraction between the cationic (positively charged) AvBD2 peptide and the anionic (negatively charged) components of microbial cell surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. nih.gov Following this initial binding, AvBD2 disrupts the membrane's integrity. frontiersin.org Several models, including the "barrel-stave," "carpet," and "toroidal pore" models, have been proposed to describe this disruption, which can involve the formation of transient pores or a detergent-like dissolution of the membrane. researchgate.netuu.nlnih.gov This permeabilization leads to the leakage of essential intracellular contents and the dissipation of the membrane potential, ultimately causing microbial death. nih.gov The proper three-dimensional, folded structure of AvBD2 is crucial for its optimal activity, especially against Gram-positive bacteria. nih.govlu.se
Immunomodulatory Functions of this compound
Beyond its direct microbicidal capabilities, this compound functions as an important immunomodulatory molecule, capable of influencing and directing the host's broader immune response. mdpi.comnih.gov It acts as a crucial signaling molecule that helps to bridge the gap between the immediate innate immune response and the more specialized adaptive immune response. nih.govfrontiersin.orgcabidigitallibrary.orgbiorxiv.org
Chemotactic Properties on Host Immune Cells (e.g., T-lymphocytes, B-lymphocytes)
A key immunomodulatory function of AvBD2 is its ability to attract other immune cells to the site of infection, a process known as chemotaxis. While direct studies on this compound are somewhat limited, evidence from homologous defensins and related research suggests it possesses this crucial capability. For instance, the highly similar duck AvBD2 has been shown to be chemotactic for both T- and B-lymphocytes. mdpi.com Some defensins can attract monocytes, T-lymphocytes, and dendritic cells, thereby promoting an adaptive immune response. uu.nlcabidigitallibrary.orgasm.org This recruitment is vital for initiating a targeted and effective adaptive immune defense by bringing key players like lymphocytes to the battlefield. uu.nlbiorxiv.org
Table 1: Documented Chemotactic Activity of Avian and Related Defensins
| Defensin (B1577277)/Compound | Attracted Immune Cells | Source |
| Duck AvBD2 | T-lymphocytes, B-lymphocytes | mdpi.com |
| Human β-defensin 2 | Memory T-cells, Immature Dendritic Cells | nih.gov |
| General Defensins | Monocytes, T-lymphocytes, Dendritic Cells | uu.nlcabidigitallibrary.orgasm.org |
Influence on Pro-inflammatory Cytokine Expression
This compound can modulate the immune response by influencing the production of cytokines, which are signaling proteins that regulate inflammation and immune cell activity. AvBD2 has been shown to stimulate the expression of pro-inflammatory cytokines. For example, studies have indicated that β-defensins can induce the expression of cytokines such as Interleukin-1β (IL-1β) and IL-12 in chicken macrophages. nih.gov The expression of AvBD2 itself can be upregulated by pro-inflammatory cytokines like IL-1β and IL-6, suggesting a complex feedback loop that helps to amplify the initial immune response. umass.edusemanticscholar.org This cytokine induction helps to create an inflammatory environment that recruits and activates other immune cells, further enhancing pathogen clearance. nih.gov
Link Between Innate and Adaptive Immune Responses
This compound serves as a critical link between the innate and adaptive branches of the immune system. nih.govfrontiersin.orgcabidigitallibrary.orgbiorxiv.org It accomplishes this through its dual functions: directly killing pathogens (an innate function) and modulating the subsequent immune response (an adaptive function). mdpi.comnih.gov By eliminating microbes, AvBD2 contains the infection at its earliest stage. Simultaneously, through its chemotactic properties, it recruits specialized cells of the adaptive immune system, such as T- and B-lymphocytes, to the site of infection. mdpi.comuu.nl Its ability to influence cytokine production further shapes the ensuing adaptive response. nih.gov This orchestration ensures a seamless transition from a rapid, non-specific defense to a powerful, pathogen-specific, and long-lasting adaptive immunity, which is essential for clearing the infection and establishing immunological memory. nih.govtandfonline.comjpsad.com
Vi. Interactions of Chicken Avbd2 with Pathogens and Host Immunity
AvBD2 Response and Role in Bacterial Infections
Modulation of AvBD2 Expression by Salmonella enterica
Infection with Salmonella enterica serovars, such as Typhimurium and Enteritidis, induces a notable upregulation of AvBD2 expression in various chicken tissues. asm.orgresearchgate.net Studies have shown that in response to Salmonella infection, the mRNA expression levels of AvBD2, along with other avian β-defensins like AvBD1, AvBD4, and AvBD6, are significantly increased in the cecal tonsils. asm.orgjst.go.jp This induction of AvBD2 is a key part of the host's innate immune response to the bacterial challenge. asm.org For instance, at 3 days post-infection with Salmonella Typhimurium, AvBD2 expression in the cecal tonsils of chicks saw a 2.87-fold increase compared to uninfected controls. asm.org This elevated expression continued, albeit to a lesser extent, at 5 days post-infection. asm.org
Interestingly, the modulation of AvBD2 expression can be influenced by the specific strain of Salmonella and the genetic line of the chicken. Research has indicated that some Salmonella strains may even interfere with AvBD2 expression in susceptible chicken lines, potentially as a mechanism to evade the host's immune defenses. cabidigitallibrary.orgasm.org Furthermore, studies on primary chicken oviduct epithelial cells have revealed that infection with a wild-type Salmonella enterica serovar Enteritidis can induce the expression of minimally expressed AvBDs, including AvBD2. nih.gov This suggests a complex regulatory network governing AvBD2 expression during Salmonella infection.
Table 1: Fold Change in AvBD2 mRNA Expression in Cecal Tonsils of Chicks Infected with Salmonella Typhimurium
| Days Post-Infection | Fold Increase Compared to Control | Statistical Significance (P-value) |
|---|---|---|
| 3 | 2.87 | < 0.05 |
| 5 | 3.0 | < 0.05 |
Data derived from a study on the expression of antimicrobial peptides in response to Salmonella infection. asm.org
AvBD2 Contribution to Salmonella Resistance or Susceptibility
AvBD2 is considered a significant factor in the host's resistance to Salmonella colonization. cabidigitallibrary.org Its antimicrobial properties contribute to the direct killing of bacteria. The synthetic form of avian β-defensins has demonstrated high effectiveness in vitro against zoonotic bacterial pathogens, including Salmonella enterica serovar Typhimurium. researchgate.net Recombinant chicken AvBD2 has also shown direct antibacterial activity against Salmonella Pullorum, with a minimum bactericidal concentration (MBC) of 35 µg/ml. cabidigitallibrary.org
The expression levels of AvBD2 can differ between chicken lines that are genetically resistant or susceptible to Salmonella. cabidigitallibrary.org This suggests that the regulation of AvBD2 is a key element in determining the outcome of an infection. In resistant lines, a robust and rapid upregulation of AvBD2 may contribute to more effective bacterial clearance. Conversely, in susceptible lines, Salmonella appears to be able to interfere with AvBD2 expression, which may facilitate its persistence in the host. cabidigitallibrary.org This highlights the co-evolutionary arms race between the pathogen and the host's innate immune system.
AvBD2 Response and Role in Viral Infections
Beyond its antibacterial functions, AvBD2 is also implicated in the host defense against viral pathogens, such as the Newcastle disease virus (NDV).
Dynamics of AvBD2 Expression During Newcastle Disease Virus Infection
Infection with Newcastle disease virus (NDV) has been shown to significantly induce the expression of AvBD2. nih.govnih.gov Studies using chicken embryo fibroblasts (CEFs) infected with the NDV strain F48E9 demonstrated a significant upregulation of AvBD2 mRNA expression at various time points post-inoculation, including 6, 12, 24, 36, and 48 hours. nih.gov This induction suggests that AvBD2 plays a role in the host's innate immune response to NDV infection. nih.govfrontiersin.org
The level of AvBD2 induction can vary depending on the NDV strain. For example, a genotype VIId GD strain of NDV did not cause a significant change in AvBD2 expression in the spleen at 48 hours post-infection compared to the F48E9 strain. nih.gov This indicates that different viral strains may elicit distinct host responses.
Direct Antiviral Effects of Recombinant this compound Protein
Research has demonstrated that recombinant this compound protein possesses direct antiviral activity against NDV. nih.govnih.gov Notably, the antiviral effect is dependent on the expression system used to produce the recombinant protein. Recombinant AvBD2 expressed in eukaryotic cells showed significant antiviral activity against the NDV strain F48E9 in vitro, with a protective rate reaching 93.35% at a concentration of 120 ng/µl. nih.gov The IC50 of this eukaryotic-expressed recombinant AvBD2 was determined to be 19.61 ± 4.76. nih.gov In contrast, recombinant AvBD2 expressed in prokaryotic cells showed little to no significant protection against NDV. nih.gov This suggests that post-translational modifications occurring in eukaryotic cells are crucial for the antiviral function of AvBD2.
Table 2: Antiviral Activity of Eukaryotic Recombinant this compound against NDV
| Concentration (ng/µl) | Protective Rate (%) |
|---|---|
| 120 | 93.35 |
Data from a study evaluating the antiviral activity of recombinant AvBD2. nih.gov
AvBD2 Interaction with Host Immune Cells and Pathways
AvBD2's role in immunity is not limited to its direct antimicrobial and antiviral activities; it also interacts with host immune cells and signaling pathways, acting as an immunomodulatory molecule. researchgate.netanimbiosci.org
The expression of AvBD2 can be induced by ligands of Toll-like receptors (TLRs), such as Pam3CSK4, FLA-ST, and ODN-M362. nih.govnih.govresearchgate.net This indicates that AvBD2 is part of the broader innate immune response triggered by the recognition of pathogen-associated molecular patterns.
Furthermore, the induction of AvBD2 expression in response to NDV infection and TLR ligands appears to be mediated by the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.govnih.govfrontiersin.org Inhibition of the p38 MAPK pathway has been shown to significantly reduce AvBD2 expression. nih.govnih.gov This finding provides insight into the molecular mechanisms that regulate AvBD2 production during an immune response.
AvBD2, like other defensins, may also have chemotactic properties, attracting immune cells to the site of infection. asm.org While direct evidence for AvBD2's chemotactic ability is still emerging, the homology with other defensins known to attract immune cells suggests this as a potential function. asm.org This immunomodulatory role highlights AvBD2 as a bridge between the innate and adaptive immune systems.
Expression in and Secretion by Leukocytes (e.g., Heterophils, Macrophages)
Chicken Avian β-defensin 2 (AvBD2) is a crucial component of the innate immune system, with its expression and secretion by leukocytes being a key element of its function. Leukocytes, particularly heterophils and macrophages, are primary producers of this host defense peptide. researchgate.netmdpi.com
Heterophils, the avian equivalent of mammalian neutrophils, are a significant source of AvBD2. tandfonline.com In fact, AvBD2, formerly known as gallinacin-2, was originally isolated from heterophil granulocytes. asm.org Studies using matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF-MS) have confirmed the presence of the complete mature AvBD2 peptide in these cells. researchgate.net Mass spectrometry analysis of intact cells has further solidified that mature heterophils contain AvBD2. asm.org The expression of AvBD2 in heterophils can be modulated by various stimuli. For instance, agonists for Toll-like receptors (TLRs), such as lipopolysaccharide (LPS), have been shown to increase AvBD2 levels in heterophils. nih.gov
Macrophages are another critical leukocyte population involved in the production of AvBD2. researchgate.netuark.edu Studies on bone marrow-derived cells (BMCs), which contain macrophage precursors, revealed that LPS stimulation significantly upregulates the expression of AvBD2. researchgate.net This indicates that in the presence of bacterial components, these cells ramp up their production of this antimicrobial peptide as part of the innate immune response. Research has also identified AvBD2 in chicken macrophages using whole-cell MALDI-TOF analysis. uark.edu
The synthesis of AvBD2 in bone marrow-derived leukocytes is considered an important aspect of systemic host defense. nih.gov The presence of AvBD2 mRNA has been noted in the bone marrow, and cells positive for AvBD2 have been identified in tissues like the intestinal lamina propria, which are suggested to be leukocytes originating from the bone marrow. nih.gov
Table 1: Expression of this compound in Leukocytes
| Cell Type | Key Findings | References |
|---|---|---|
| Heterophils | Identified as a primary producer of AvBD2. tandfonline.comasm.org | researchgate.nettandfonline.comasm.org |
| Mature AvBD2 peptide confirmed in heterophils via mass spectrometry. researchgate.netasm.org | ||
| Expression is increased by TLR agonists like Lipopolysaccharide (LPS). nih.gov | ||
| Macrophages | Express AvBD2. researchgate.netuark.edu | researchgate.netuark.eduresearchgate.net |
| LPS stimulation upregulates AvBD2 expression in bone marrow-derived cells (macrophage precursors). researchgate.net | ||
| Bone Marrow-Derived Leukocytes | Implicated as a source for AvBD2-positive cells found in mucosal tissues. nih.gov | nih.gov |
Role in Local Mucosal Immunity (e.g., Gastrointestinal Tract)
This compound is a prominent host defense peptide that plays a vital role in the local mucosal immunity of the gastrointestinal (GI) tract. researchgate.net Its expression is particularly notable in the ileum and cecum, where it contributes to the defense against enteric pathogens. nih.govnih.govresearchgate.net
The expression of AvBD2 in the intestinal mucosa is developmentally regulated. Studies have shown high levels of AvBD2 mRNA in the jejunum of chicken embryos at embryonic day 20. mdpi.com In neonatal chicks, AvBD2-positive cells are found in the lamina propria beneath the epithelial cells of the villi and crypts in the cecum. nih.gov The frequency of these cells increases significantly around the day of hatch before decreasing by day seven, suggesting a critical role in providing protection during the early post-hatch period when the adaptive immune system is still maturing. nih.gov This early high expression is thought to be crucial for defending against the numerous microbes that colonize the cecum shortly after hatching. nih.gov
The protective role of AvBD2 is further highlighted by its differential expression in chicken lines with varying susceptibility to pathogens. For example, intestinal tissue from chicken lines resistant to Salmonella colonization has been shown to have higher expression levels of AvBD2. nih.govnih.gov Furthermore, infection with pathogens can modulate AvBD2 expression. While some studies show upregulation in response to infection, others have found that certain Salmonella strains can suppress AvBD2 expression in intestinal epithelial cells, possibly as an evasion strategy. asm.orgresearchgate.net The expression of AvBD2 in the ileum has been observed to be higher in broiler chickens raised on litter floors compared to those in cages, which may be linked to a stronger intestinal immune function due to greater microbial stimulation. nih.gov
Table 2: Research Findings on this compound in Gastrointestinal Mucosal Immunity
| GI Location | Developmental Stage | Key Research Finding | References |
|---|---|---|---|
| Jejunum | Embryonic Day 20 | Significantly higher expression of AvBD2 compared to the duodenum and cecum. | mdpi.com |
| Cecum | Embryonic & Neonatal | AvBD2-positive cells localize in the lamina propria. | nih.gov |
| Day 0 (Hatch) vs. Embryonic Day 19 | Frequency of AvBD2-positive cells increases. | nih.gov | |
| Day 7 Post-Hatch | Frequency of AvBD2-positive cells decreases. | nih.gov | |
| Ileum & Cecum | General | Considered a prominent host defense peptide in the cecal mucosa. researchgate.net | researchgate.netresearchgate.netnih.gov |
| General | High expression linked to resistance against Salmonella colonization. nih.gov | ||
| Ileum | 34-day-old Broilers | Higher mRNA expression in litter floor-raised broilers compared to cage-raised. | nih.gov |
Interplay with Other Host Defense Peptides
The function of this compound is not isolated; it acts in concert with a broader arsenal (B13267) of host defense peptides (HDPs), including other avian β-defensins (AvBDs) and cathelicidins. This interplay can involve cooperative upregulation, synergistic antimicrobial action, and occasionally antagonistic effects.
Studies have shown that immune stimulation can lead to the systemic upregulation of a suite of AvBD family genes, suggesting a cooperative effort to confer disease resistance. nih.gov For instance, chickens fed with β-glucan showed upregulated expression of AvBD2, -4, and -7 in the spleen, and cathelicidin-1, indicating that immunomodulators can orchestrate the expression of multiple AMPs. animbiosci.organimbiosci.org Similarly, treatment of bone marrow-derived cells with LPS significantly increased the expression of AvBD1, 2, 3, 4, 5, 9, 12, and CATH1. researchgate.net This coordinated response suggests a multi-pronged defense strategy.
The interactions between different HDPs can directly impact their antimicrobial efficacy. While synergy is often expected, research has also revealed antagonistic interactions. A notable study on recombinant AvBDs found a significant antagonistic effect between rAvBD-2 and rAvBD-12, although no synergistic activity was detected among the tested peptides (rAvBD-2, rAvBD-6, and rAvBD-12) against Staphylococcus aureus, E. coli, and Salmonella Typhimurium. nih.gov
Furthermore, certain compounds can modulate the expression of multiple HDPs, highlighting complex regulatory networks. Butyrate (B1204436), a short-chain fatty acid, has been shown to induce a wide range of HDPs, though it slightly down-regulated AvBD2 in primary monocytes in one study. plos.org Conversely, other compounds like wortmannin (B1684655) have been found to synergize with butyrate to augment the antibacterial activity of monocytes and induce multiple HDPs. frontiersin.org Natural compounds such as resveratrol (B1683913) and quercetin (B1663063) can also work in synergy with butyrate to enhance the expression of multiple HDP genes. frontiersin.org
Table 3: Interactions of this compound with Other Host Defense Peptides (HDPs)
| Interacting Peptide(s) | Context of Interaction | Outcome | References |
|---|---|---|---|
| AvBD1, AvBD7 | Purified from bone marrow | Similar antibacterial spectra against Gram-positive bacteria; AvBD1 and AvBD7 stronger against Gram-negative bacteria than AvBD2. | asm.org |
| AvBD12 (recombinant) | In vitro antimicrobial assay | Significant antagonistic effect detected between rAvBD-2 and rAvBD-12. | nih.gov |
| AvBD6, AvBD12 (recombinant) | In vitro antimicrobial assay | No synergistic inhibitory activity found between rAvBD-2, rAvBD-6, and rAvBD-12. | nih.gov |
| AvBD1, 3, 4, 5, 9, 12, CATH1 | LPS stimulation of bone marrow-derived cells | Coordinated upregulation of expression. | researchgate.net |
| AvBD4, AvBD7, Cathelicidin-1 | β-Glucan supplementation in feed | Upregulated expression in the spleen. | animbiosci.organimbiosci.org |
| AvBD7 | Proteolysis resistance study | AvBD2 is degraded by cysteine cathepsins (B, K, L, S), abolishing its activity, while AvBD7 is more resistant. | pdbj.org |
Vii. Evolutionary Biology and Genetic Diversity of Avian Beta Defensins, Including Avbd2
Evolutionary History of Avian Beta-Defensins in Galliformes
The order Galliformes, which includes chickens, turkeys, and quails, provides a valuable model for studying the evolution of AvBDs. A comprehensive survey of 25 species across all major clades of Galliformes identified 354 AvBD genes, highlighting significant evolutionary diversification. researchgate.netnih.gov
The evolution of the AvBD gene cluster, located on chromosome 3 in chickens, is characterized by frequent gene duplication, pseudogenization (the process by which a gene loses its function), and gene loss. nih.govnih.govnih.gov These events have led to variations in the number of AvBD genes among different galliform species. researchgate.net For instance, within the chicken genome, AvBD6 is a duplication of AvBD7. neueve.comnih.gov In contrast, some AvBD genes, like AvBD3 and AvBD7, are absent in the Japanese quail. uu.nl This pattern of gene gain and loss is a hallmark of the evolution of immune gene families. researchgate.net
Positive selection, where new advantageous genetic variants spread rapidly through a population, has played a significant role in the functional diversification of AvBDs. researchgate.net Studies have shown that positive selection is more frequently observed in more recently diverged gene lineages compared to ancestral ones. researchgate.netnih.govnih.gov Most of the sites under positive selection are located in the region of the gene that codes for the mature peptide, the functional part of the molecule. nih.gov This suggests that these changes are driven by the need to recognize and combat a constantly changing array of pathogens. The evolution of nine specific AvBD genes, including AvBD2, has been significantly associated with ecological factors and life-history traits. researchgate.netnih.gov
The evolutionary pattern of the AvBD multigene family is consistent with the "birth-and-death" model of evolution. researchgate.netjabg.org This model proposes that new genes are created by gene duplication, and these new genes can then either be maintained in the population for a long time, become non-functional (pseudogenes), or be lost entirely. researchgate.netjabg.org This process of gene duplication and subsequent divergence has been a major driver in the evolution of the β-defensin gene family, leading to the functional diversification seen today. jabg.orgnih.gov The presence of strong orthologous signals alongside frequent gene gain and loss events in AvBDs supports this model. researchgate.net
Evidence of Positive Selection in AvBD Gene Lineages
Phylogenetic Relationships and Conservation of AvBD2
Phylogenetic analysis helps to understand the evolutionary relationships between genes and species. The study of AvBD2 across different avian species reveals both conservation and species-specific adaptations.
A comparison of the β-defensin gene clusters in the chicken (Galliformes) and the zebra finch (Passeriformes), which diverged about 100 million years ago, reveals a dynamic evolutionary history. neueve.comnih.gov The chicken has 14 identified AvBD genes, while the zebra finch has a cluster of 22. neueve.comnih.govuu.nl Ten of the zebra finch AvBD genes are highly conserved with orthologs in the chicken, indicating their presence before the split of these two lineages. neueve.comnih.gov The remaining 12 genes in the zebra finch are the result of more recent gene duplication events that occurred after the galliformes-passeriformes split. neueve.comnih.gov Conversely, the gene AvBD14 appears to have been lost in the ancestral line of the zebra finch. neueve.comnih.gov This highlights that while some AvBDs are ancient and conserved, others have undergone lineage-specific evolution.
| Feature | Chicken (Gallus gallus) | Zebra Finch (Taeniopygia guttata) |
|---|---|---|
| Order | Galliformes | Passeriformes |
| Number of AvBD Genes | 14 neueve.comuu.nl | 22 neueve.comuu.nl |
| Conserved Orthologs | 10 genes are highly conserved between the two species neueve.comnih.gov | |
| Lineage-Specific Duplications | AvBD6 is a duplication of AvBD7 neueve.comnih.gov | 12 genes resulted from recent duplications neueve.comnih.gov |
| Gene Loss | - | AvBD14 appears to be lost neueve.comnih.gov |
Studies have identified species-specific amino acid alleles in AvBD genes, including AvBD2. researchgate.netnih.gov In IPB-D1 chickens, a specific chicken line, researchers identified 10 single nucleotide polymorphisms (SNPs) in the AvBD2 gene. ipb.ac.idresearchgate.net Three of these SNPs were located in exon 2, the protein-coding region, with one leading to a change in the amino acid sequence (from alanine (B10760859) to valine). ipb.ac.idresearchgate.net The presence of different alleles within a population can have functional consequences. For example, in waterfowl, different alleles of some β-defensin genes have been shown to have varying antimicrobial activity. oup.com The existence of these species- and even breed-specific alleles suggests that local pathogen pressures can drive the selection of particular AvBD variants, leading to a fine-tuning of the immune response. researchgate.netnih.gov
| SNP Location | Number of SNPs Found | Amino Acid Change |
|---|---|---|
| Intron 1 | 3 ipb.ac.idresearchgate.net | None |
| Exon 2 | 3 ipb.ac.idresearchgate.net | One SNP (g.5002C>T) resulted in an Alanine to Valine substitution ipb.ac.idresearchgate.net |
| Intron 2 | 4 ipb.ac.idresearchgate.net | None |
Comparative Analysis of AvBD2 Across Avian Species (e.g., Chicken, Zebra Finch)
Association of AvBD2 Evolution with Ecological Factors and Life-History Traits
The evolutionary path of avian β-defensins (AvBDs), including AvBD2, is intricately linked to the ecological and life-history characteristics of different bird species. nih.gov Research on Galliformes, an order of birds that includes chickens, has shown that the evolution of several AvBD genes, AvBD2 among them, is significantly correlated with various ecological factors and life-history traits. nih.govresearchgate.net These factors exert gene-specific effects, indicating that there is no single, uniform response across all AvBD genes. nih.gov
A comprehensive study surveying 25 species across the major clades of Galliformes identified 354 AvBD genes and revealed significant evolutionary diversification. nih.gov This diversification is characterized by processes such as gene duplication, the formation of non-functional pseudogenes, and gene loss. nih.govnih.govnih.gov For instance, while some AvBD genes are highly conserved across avian species, others like AvBD1, AvBD3, AvBD7, and AvBD14 are more prone to duplication or loss in specific lineages. nih.gov
The environment plays a crucial role in shaping the genetic diversity of these immune genes. For example, studies on tree swallows breeding in habitats with varying levels of agricultural intensity have shown that environmental conditions can influence mating patterns related to immune gene diversity. nih.govpeerj.com This suggests that local adaptation to different environments, with their unique pathogen landscapes, drives the evolution of AvBD genes.
Correlation with Infection Risk and Immune Defense Trade-offs
The evolution of AvBD2 is strongly correlated with the risk of infection, a major selective pressure in the evolution of any immune gene. nih.gov The "trade-offs hypothesis" of immune system evolution posits that mounting an immune response is energetically costly and can have detrimental effects, such as autoimmunity, if the pathogen pressure is low. nih.gov This suggests that there is a balance to be struck between maintaining a robust immune defense and conserving resources for other vital life-history traits like growth and reproduction. researchgate.netscispace.com
The evolutionary rates of AvBD genes, including AvBD2, show varied relationships with the inferred risk of infection, which likely reflects the multifunctionality of these peptides and the trade-offs between immune defense and other biological functions. nih.govresearchgate.net For example, in environments with high pathogen loads, there might be strong positive selection for more effective AvBD2 variants. Conversely, in low-pathogen environments, the selective pressure might be relaxed, potentially allowing for the accumulation of mutations. nih.gov Birds in high-altitude environments, which face significant metabolic challenges, may exhibit reduced evolutionary rates in specific immune genes as a trade-off to conserve energy for other life-history requirements. researchgate.net
Research has identified specific genetic variations within the AvBD2 gene, known as single nucleotide polymorphisms (SNPs), that are associated with immune responses. A study on the Indonesian IPB-D1 chicken strain identified 10 SNPs within the AvBD2 gene. cabidigitallibrary.orgipb.ac.idpertanian.go.id Six of these SNPs were found to be associated with the concentration of Immunoglobulin Y (IgY), a key antibody in avian immunity. cabidigitallibrary.orgipb.ac.id One particular SNP, g.5002 C>T, results in an amino acid substitution from Alanine to Valine and was significantly associated with higher IgY concentrations. ipb.ac.idpertanian.go.id This highlights a direct link between genetic variation in AvBD2 and a measurable immune trait, providing a potential marker for disease resistance selection in chicken breeding programs. cabidigitallibrary.orgipb.ac.id
The location of these genetic variations is also significant. Positive selection, a hallmark of adaptive evolution, has been more frequently observed in the mature peptide region of AvBD genes, the functional part of the molecule that directly interacts with pathogens. nih.gov This indicates that the evolution of these genes is driven by the need to continually adapt to new and evolving pathogens in a co-evolutionary arms race. researchgate.net
Interactive Data Table: Single Nucleotide Polymorphisms (SNPs) in the this compound Gene and Their Association with Immune Traits
| SNP Location | SNP Identifier | Mutation | Associated Trait | Finding | Reference |
| Intron 1 | g.4843 T>A | Transversion | IgY Concentration | Associated | cabidigitallibrary.orgipb.ac.id |
| Intron 1 | g.4853 G>A | Transition | IgY Concentration | Associated | cabidigitallibrary.orgipb.ac.id |
| Intron 1 | g.4859 T>C | Transition | IgY Concentration | Associated | cabidigitallibrary.orgipb.ac.id |
| Exon 2 | g.4881 A>G | Transition | IgY Concentration | Associated | cabidigitallibrary.orgipb.ac.id |
| Exon 2 | g.4889 G>A | Transition | IgY Concentration | Associated | cabidigitallibrary.orgipb.ac.id |
| Exon 2 | g.5002 C>T | Transition | IgY Concentration | The CC genotype showed significantly higher IgY concentration. This SNP causes an Alanine to Valine amino acid change. | cabidigitallibrary.orgipb.ac.idpertanian.go.id |
| Intron 2 | g.5075 C>T | Transition | Not specified | Polymorphic | cabidigitallibrary.orgpertanian.go.id |
| Intron 2 | g.5111 T>G | Transversion | Not specified | Polymorphic | cabidigitallibrary.orgpertanian.go.id |
| Intron 2 | g.5116 G>T | Transversion | Not specified | Polymorphic | cabidigitallibrary.orgpertanian.go.id |
| Intron 2 | g.5177 G>T | Transversion | Not specified | Polymorphic | cabidigitallibrary.orgpertanian.go.id |
Viii. Methodological Approaches in Chicken Avbd2 Research
Gene Expression Analysis Techniques
Investigating the expression patterns of the AvBD2 gene is fundamental to understanding its role in response to pathogens and other stimuli. Researchers commonly use techniques that can quantify mRNA levels with high sensitivity and specificity.
Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) is a primary method for measuring AvBD2 mRNA levels in various chicken tissues and cells. frontiersin.org This technique allows for the sensitive detection and quantification of gene expression changes in response to experimental conditions. frontiersin.org For instance, studies have used RT-qPCR to demonstrate that AvBD2 expression is significantly upregulated in chicken embryo fibroblasts (CEFs) following infection with the Newcastle disease virus (NDV). frontiersin.org In one such study, AvBD2 was the only defensin (B1577277) out of 14 tested that showed significant upregulation, peaking at 48 hours post-infection. frontiersin.org
The methodology typically involves isolating total RNA from samples, followed by reverse transcription to synthesize complementary DNA (cDNA). The qPCR is then performed using primers specific to the AvBD2 gene. cabidigitallibrary.orgnih.gov To ensure accuracy, the results are often normalized to the expression of a stably expressed reference or housekeeping gene, such as β-actin or GAPDH. cabidigitallibrary.orgnih.govplos.org The relative expression is commonly calculated using the 2-ΔΔCt method. plos.org
Researchers have applied this technique across a variety of contexts. For example, RT-qPCR was used to show that Salmonella infection significantly increases AvBD2 expression in the cecal tonsils of chickens, an effect that was negated by prior treatment with probiotics. asm.org Another study quantified the basal expression of AvBD2 mRNA in the spleen of day-old Aseel, Kadaknath, and White Leghorn chicken breeds, finding measurable expression in all three. cabidigitallibrary.org Developmental studies have also utilized RT-qPCR to track AvBD2 expression, noting a peak on day 14 post-hatching in the spleen. nih.gov
Table 1: Examples of RT-qPCR Applications in AvBD2 Research
| Research Focus | Tissue/Cell Type | Key Finding | Citation |
|---|---|---|---|
| Viral Infection Response | Chicken Embryo Fibroblasts (CEFs) | AvBD2 mRNA was significantly upregulated by Newcastle Disease Virus (NDV) infection. | frontiersin.org |
| Bacterial Infection & Probiotics | Cecal Tonsils | Salmonella infection increased AvBD2 expression, which was reversed by probiotic treatment. | asm.org |
| Breed-specific Expression | Spleen | Constitutive AvBD2 mRNA expression was found in Aseel, Kadaknath, and White Leghorn breeds. | cabidigitallibrary.org |
| Developmental Patterns | Spleen | AvBD2 mRNA expression peaked at 14 days post-hatching. | nih.gov |
| Toxin Exposure | Liver | Environmental DDT exposure was correlated with down-regulated AvBD2 mRNA expression. | nih.gov |
RNA Sequencing (RNA-Seq) offers a comprehensive, high-throughput approach to analyze the entire transcriptome, providing a broader context for AvBD2 expression. jpsad.comresearchgate.net This method allows researchers not only to quantify AvBD2 levels but also to identify entire networks of genes that are co-regulated in response to a specific treatment or condition. nih.govfrontiersin.org The process involves isolating RNA, converting it to a library of cDNA fragments, and sequencing them on a next-generation platform. preprints.org The resulting sequence reads are then aligned to a reference genome to measure gene expression levels. jpsad.compreprints.org
RNA-Seq has been instrumental in revealing the complex immune responses in chickens. For example, a transcriptomic analysis of chicken caeca following Salmonella Typhimurium infection identified AvBD2 as one of several time-dependently regulated genes, highlighting its role in the mucosal immune response. nih.gov In another study comparing genetically distant chicken lines (Fayoumi and Leghorn), RNA-Seq revealed that AvBD2 was expressed at a lower level in the liver of the Fayoumi line compared to the Leghorn line. mdpi.com Similarly, transcriptomic profiling of chickens infected with avian leukosis virus J identified AvBD1, but not AvBD2, as a differentially expressed gene associated with the immune response. jpsad.com These studies demonstrate the power of RNA-Seq to place AvBD2 within the larger landscape of gene expression dynamics during an immune challenge.
Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for mRNA Quantification
Protein Characterization Techniques
Characterizing the AvBD2 peptide is essential for linking its structure to its function. Techniques that can resolve its three-dimensional shape and confirm its primary structure are critical.
Nuclear Magnetic Resonance (NMR) spectroscopy is the key technique used to determine the three-dimensional structure of AvBD2 in solution. lu.seresearchgate.netresearchgate.net This method provides detailed information about the peptide's fold and the spatial arrangement of its amino acids. The process involves preparing a concentrated, highly pure solution of the peptide, often synthetically produced, and recording a series of 2D ¹H-NMR experiments, such as COSY, TOCSY, and NOESY. lu.se
The NMR structure of chicken AvBD2 reveals that it adopts the classic β-defensin fold, characterized by a three-stranded antiparallel β-sheet. lu.seresearchgate.netnih.govrcsb.org This structure is stabilized by a conserved pattern of three intramolecular disulfide bridges. researchgate.netresearchgate.net Unlike some mammalian β-defensins and the penguin AvBD103b, the this compound structure does not possess an N-terminal α-helical segment and lacks a distinct amphipathic character. lu.seresearchgate.net The structural data obtained from NMR are deposited in public databases like the Protein Data Bank (PDB entry 2LG5) and the BioMagResBank (entry 17797), making them accessible for further computational studies. researchgate.netrcsb.org
Mass spectrometry (MS) is a powerful tool for the primary structural analysis of AvBD2. It is used to confirm the identity and molecular weight of the purified peptide and to investigate the presence of post-translational modifications (PTMs). asm.orgplos.orgnih.gov In several studies, AvBD2 has been purified from sources like bone marrow and heterophils and subsequently analyzed by MS. asm.org For instance, tandem mass spectrometry using a nanoelectrospray-quadrupole time-of-flight method confirmed the amino acid sequence of AvBD2 purified from bone marrow and revealed that, unlike AvBD1 and AvBD7, it did not possess any post-translational modifications. asm.org
MS is also used to verify the successful expression and purification of recombinant AvBD2. In one study, a protein band from an SDS-PAGE gel was excised and analyzed by MS, confirming its identity as AvBD2 with a Mascot Score of 342, well above the significance threshold. frontiersin.orgnih.gov Furthermore, MS techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) have been used to determine the correct formation of disulfide bonds during synthetic peptide folding and to analyze the products of enzymatic degradation assays. lu.senih.gov For example, MALDI-TOF MS analysis of oxidized synthetic AvBD2 showed a 6 Da mass difference compared to the reduced form, which is consistent with the formation of three disulfide bonds. lu.senih.gov
Table 2: Mass Spectrometry Findings for this compound
| Analytical Goal | MS Technique | Source of AvBD2 | Key Finding | Citation |
|---|---|---|---|---|
| PTM Analysis | Nano-ESI-Q-TOF | Bone Marrow | No post-translational modifications were detected on mature AvBD2. | asm.org |
| Protein Identification | LC-MS/MS | Eukaryotic Cells | Recombinant protein confirmed as AvBD2 with a high Mascot score. | frontiersin.orgnih.gov |
| Disulfide Bond Confirmation | MALDI-TOF MS | Synthetic Peptide | Oxidized form showed a 6 Da mass decrease, confirming three disulfide bonds. | lu.senih.gov |
| Proteolysis Analysis | RP-HPLC, MS | Synthetic Peptide | AvBD2 was degraded by cysteine cathepsins B, K, L, and S. | plos.orgpdbj.org |
| Relative Quantification | MALDI-MS | Heterophils | A method was developed for relative quantification of AvBD2 production upon TLR agonist stimulation. | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Determination
Functional Assay Methodologies
To determine the biological activities of AvBD2, researchers employ various in vitro functional assays. These assays are designed to measure the peptide's antimicrobial, antiviral, and immunomodulatory properties.
The primary function of defensins is antimicrobial activity, which is typically evaluated using assays that measure the inhibition of bacterial growth. The micro-broth dilution method and the radial diffusion assay are two common approaches. cabidigitallibrary.orgnih.govfrontiersin.org In the micro-broth dilution assay, serial dilutions of the AvBD2 peptide are incubated with a standardized bacterial suspension in microtiter plates. cabidigitallibrary.org Bacterial growth is then measured, often by absorbance, to determine the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC). cabidigitallibrary.org For example, the MBC of recombinant AvBD2 against S. Pullorum was determined to be 35 µg/ml using this method. cabidigitallibrary.org
The radial diffusion assay involves pouring a gel seeded with bacteria into a petri dish and then adding the peptide to small wells punched into the gel. nih.gov The peptide diffuses outwards, creating a circular zone of clearing where bacterial growth is inhibited. The diameter of this zone is proportional to the antimicrobial activity. nih.gov This method has been used to assess the activity of AvBD2 against a wide panel of both Gram-positive and Gram-negative bacteria. asm.orgnih.gov Results from these assays have shown that AvBD2 is generally more effective against Gram-positive bacteria, such as Staphylococcus aureus, than against Gram-negative bacteria like Escherichia coli. nih.govnih.gov
Beyond antibacterial activity, the antiviral potential of AvBD2 has been investigated. For instance, the antiviral effect against Newcastle disease virus (NDV) was evaluated using a CCK-8 cell viability assay. frontiersin.orgnih.gov In these experiments, chicken embryo fibroblasts were incubated with NDV and different concentrations of recombinant AvBD2. The results showed that AvBD2 expressed in eukaryotic cells could directly inhibit NDV activity. frontiersin.orgnih.gov
Some defensins also act as chemoattractants, recruiting immune cells to sites of infection. While specific chemotaxis data for AvBD2 is less common in the provided sources, general methodologies for assessing avian lymphocyte chemotaxis involve using a Boyden chamber. nih.govnih.gov In this system, cells are placed in an upper chamber separated by a semi-permeable membrane from a lower chamber containing the potential chemoattractant. The migration of cells through the membrane towards the stimulus is then quantified to measure the chemotactic activity. nih.gov
In Vitro Antimicrobial Activity Assays (e.g., Micro-broth Dilution for MBC/MIC)
A fundamental method to quantify the antimicrobial efficacy of this compound is the in vitro antimicrobial activity assay. The micro-broth dilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the peptide against a range of pathogenic microorganisms. nih.govcreative-diagnostics.com
The process involves preparing serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate. nih.gov Each well is then inoculated with a standardized concentration of a specific bacterium or fungus. nih.gov Following an incubation period, the MIC is identified as the lowest concentration of AvBD2 that visibly inhibits the growth of the microorganism. nih.gov To determine the MBC, which is the lowest concentration that kills 99.9% of the initial microbial population, aliquots from the clear wells (showing no growth) are sub-cultured onto agar (B569324) plates. nih.govcreative-diagnostics.com The absence of colony formation on these plates indicates the bactericidal or fungicidal concentration. nih.gov
Research has demonstrated the antimicrobial activity of recombinant this compound. For instance, one study found that E. coli-expressed recombinant this compound was effective against Salmonella Pullorum with an MBC of 35 µg/ml. cabidigitallibrary.org
Table 1: Examples of In Vitro Antimicrobial Activity of this compound
| Microorganism | Assay | Concentration (µg/ml) | Reference |
| Salmonella Pullorum | MBC | 35 | cabidigitallibrary.org |
This table is for illustrative purposes and includes data from a specific study. The antimicrobial activity of AvBD2 can vary against different microbial strains.
Cell Culture Models for Immunomodulatory Studies
To investigate the immunomodulatory roles of this compound, researchers utilize various cell culture models. These in vitro systems provide a controlled environment to study how AvBD2 interacts with and influences immune cells.
Chicken Embryo Fibroblasts (CEFs): CEFs are primary cells derived from chicken embryos and are a valuable tool for studying the innate immune response to viral infections. researchgate.netvla.gov.uk Studies have shown that infection with viruses like the Newcastle disease virus (NDV) can significantly induce the expression of AvBD2 in CEFs. nih.govnih.govfrontiersin.org This upregulation suggests a role for AvBD2 in the host's antiviral defense. nih.govnih.gov Furthermore, CEFs can be used to assess the direct antiviral activity of recombinant AvBD2. nih.gov
Bone Marrow-Derived Cells (BMDCs): The bone marrow is a primary site for the production of immune cells, including heterophils, which are major producers of AvBDs. asm.orgfrontiersin.org Culturing bone marrow-derived cells allows for the study of AvBD2 expression and its regulation within a mixed population of immune cell precursors. asm.orgresearchgate.netnih.gov These models are crucial for understanding the baseline and stimulated expression of AvBD2 in the cells responsible for its synthesis. researchgate.net
Peripheral Blood Mononuclear Cells (PBMCs): PBMCs, which include lymphocytes and monocytes, are readily isolated from blood and serve as a convenient model for studying systemic immune responses. nih.govstanfordbloodcenter.orgredcrossblood.org Co-culture experiments with PBMCs and potential immunomodulatory compounds, including AvBD2, can reveal changes in the expression of immune-related genes and cell surface markers. nih.gov This provides insights into how AvBD2 might influence the adaptive immune system. nih.govmdpi.com
Macrophage Cell Lines: Macrophage cell lines, such as the chicken HD11 line, are immortalized cells that retain macrophage-like functions, including phagocytosis and cytokine production. nih.govnih.gov These cell lines are instrumental in dissecting the specific signaling pathways that AvBD2 may trigger in macrophages. researchgate.net For example, they can be used to investigate whether AvBD2 induces the production of pro-inflammatory or anti-inflammatory cytokines, thus shedding light on its role in modulating inflammation. researchgate.net
Recombinant Protein Expression Systems (e.g., E. coli, Eukaryotic Cells)
To obtain sufficient quantities of this compound for functional studies, researchers rely on recombinant protein expression systems. gbiosciences.com The choice of expression system can significantly impact the properties of the resulting protein.
Escherichia coli (E. coli): As a prokaryotic expression system, E. coli is often the first choice due to its rapid growth, high yield, and cost-effectiveness. gbiosciences.comresearchgate.net The gene encoding this compound can be cloned into an expression vector, which is then introduced into E. coli. cabidigitallibrary.orgresearchgate.net Upon induction, the bacteria produce large amounts of the recombinant protein. cabidigitallibrary.orgresearchgate.net However, a key limitation of E. coli is its inability to perform post-translational modifications, such as glycosylation, which can be important for the function of some eukaryotic proteins. gbiosciences.comnih.gov Additionally, proteins expressed in E. coli may sometimes form insoluble inclusion bodies. gbiosciences.com
Eukaryotic Cells: Eukaryotic expression systems, such as yeast (e.g., Pichia pastoris), insect cells, or mammalian cells, offer the advantage of performing complex post-translational modifications and proper protein folding, which are often crucial for the biological activity of eukaryotic proteins. gbiosciences.comnih.govfuturefields.io For instance, a study comparing AvBD2 produced in both prokaryotic and eukaryotic cells found that only the protein expressed in eukaryotic cells exhibited direct antiviral activity against the Newcastle disease virus. nih.gov This highlights the importance of choosing an appropriate expression system to produce a functionally active peptide. nih.gov
Table 2: Comparison of Recombinant Protein Expression Systems for this compound
| Expression System | Advantages | Disadvantages | Reference |
| E. coli | Rapid growth, high yield, low cost | Lack of post-translational modifications, potential for inclusion body formation | gbiosciences.comresearchgate.net |
| Eukaryotic Cells | Capable of post-translational modifications, proper protein folding | More complex, slower growth, higher cost | gbiosciences.comnih.govfuturefields.io |
Genetic Analysis Techniques
Genetic analysis techniques are essential for understanding the diversity, evolution, and functional implications of the this compound gene.
Direct DNA Sequencing for Polymorphism Identification
Direct DNA sequencing is a fundamental technique used to identify genetic variations, such as single nucleotide polymorphisms (SNPs), within the this compound gene. pertanian.go.idsciencegate.appresearchgate.net This method involves amplifying a specific region of the AvBD2 gene using the polymerase chain reaction (PCR) and then determining the exact sequence of nucleotides. ipb.ac.idresearchgate.net
By sequencing the AvBD2 gene from a population of chickens, researchers can identify different alleles and genotypes. pertanian.go.idipb.ac.id Studies have successfully used this approach to find SNPs in various regions of the gene, including introns and exons. ipb.ac.idresearchgate.net The identification of these polymorphisms is the first step in investigating their potential association with important traits, such as disease resistance or immune response. For example, one study identified 10 SNPs in the AvBD2 gene of IPB-D1 chickens and found that some of these were associated with the concentration of immunoglobulin Y. ipb.ac.id
Phylogenetic and Comparative Genomic Analysis
Phylogenetic and comparative genomic analyses are powerful tools for understanding the evolutionary history and functional conservation of the this compound gene. researchgate.net
Phylogenetic analysis involves comparing the AvBD2 gene sequence from chickens with those from other avian species to reconstruct their evolutionary relationships. researchgate.netnih.gov This can reveal patterns of gene duplication and loss over time. nih.gov For instance, such analyses have shown that the AvBD gene cluster has undergone several duplication events in the passerine lineage after its split from the galliformes. nih.gov
Comparative genomics goes a step further by examining the broader genomic context of the AvBD2 gene across different species. mdpi.com This can help to identify conserved regulatory elements and understand how ecological factors and life-history traits may have driven the evolution of this gene. researchgate.net A comprehensive study of AvBD genes in Galliformes found that the evolution of nine AvBD genes, including AvBD2, is significantly associated with specific ecological factors. researchgate.net These analyses provide valuable insights into the selective pressures that have shaped the function of AvBD2 and other defensins.
Ix. Translational Research and Future Directions for Chicken Avbd2
Role of Chicken AvBD2 in Enhancing Poultry Disease Resistance
This compound is an integral part of the innate immune system, providing a first line of defense against pathogens. Research has demonstrated a clear link between the expression of the AvBD2 gene and enhanced disease resistance in poultry.
Genetic selection for enhanced disease resistance is a sustainable approach to improving poultry health. mdpi.com Studies have shown that chicken lines with differing susceptibility to pathogens also exhibit different levels of AvBD2 expression. For instance, inbred chicken lines with lower cecal bacterial carriage show significantly higher expression of AvBD1 and AvBD2. researchgate.net Furthermore, in response to Salmonella infection, AvBD2 expression was compromised in a susceptible chicken line but not in a resistant one, highlighting its role in effective anti-Salmonella defense. researchgate.net Avian β-defensins, including AvBD2, have been specifically associated with the phenotype of resistance to Salmonella carriage in the cecum. cabidigitallibrary.orginfectiouscongress.com
The expression of AvBD2 is also developmentally regulated, with levels generally increasing after hatching, suggesting its importance in providing early protection against infection for chicks. dntb.gov.uamdpi.com The potential to use the AvBD2 gene as a genetic marker for disease resistance is an active area of research. Polymorphisms in the AvBD2 gene, such as single nucleotide polymorphisms (SNPs), have been correlated with antibacterial activity. pnas.org Identifying these genetic variations could allow for breeding programs to select for birds with more robust innate immunity. cabidigitallibrary.orgpnas.org For example, the IPB-D1 chicken, a breed developed in Indonesia, is noted for its resistance to diseases like Newcastle disease and Salmonella enteritidis infection, and research into its AvBD2 gene diversity is underway to support this trait. pnas.org
However, the expression of AvBD2 and its protective function can be compromised by external factors. Studies on free-ranging chickens in South Africa revealed that environmental exposure to the pesticide DDT was correlated with the down-regulation of several AvBD genes, including AvBD2. frontiersin.orgasm.org This suppression of a key immune component raises concerns about the impact on poultry health and, consequently, on food security. frontiersin.org
Table 1: Research Findings on AvBD2 and Disease Resistance
Potential as an Alternative to Conventional Antibiotics
The rise of antibiotic-resistant bacteria poses a significant threat to both poultry and human health, making the development of alternatives a global priority. jst.go.jp this compound and other avian HDPs are considered strong candidates to help fill this role. nih.govjst.go.jpibb.waw.plnih.gov
AvBD2 exhibits broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net Unlike many conventional antibiotics that have specific molecular targets, AvBD2's primary mode of action is the disruption of the bacterial membrane, a mechanism that is less likely to engender resistance. ibb.waw.plnih.govmdpi.com Research comparing the L- and D-enantiomers (mirror-image forms) of AvBD2 found they had similar antimicrobial activity, which strongly indicates that the peptide does not rely on a specific, chiral receptor on the bacterial cell, but rather targets the membrane directly. ibb.waw.plnih.govmdpi.com
The translational potential lies in using recombinant AvBD2 or synthetic analogues as therapeutic agents. Enhancing the natural, endogenous production of HDPs like AvBD2 through dietary means is another promising strategy being explored as a host-directed alternative to antibiotics. dntb.gov.ua The development of peptides as antibiotic alternatives represents a significant shift toward more sustainable poultry health management, directly impacting the safety and security of the food supply. jst.go.jp
Table 2: AvBD2 as an Antibiotic Alternative
Applications as Adjuvants in Vaccine Development
Vaccination is a cornerstone of disease prevention in poultry, but the efficacy of vaccines can often be improved with the use of adjuvants—substances that boost the immune response to an antigen. infectiouscongress.com Avian β-defensins, including AvBD2, possess potent immunomodulatory properties that make them promising candidates for use as vaccine adjuvants. ibb.waw.pl
The function of an adjuvant is to stimulate and shape the immune response, bridging the gap between the rapid, non-specific innate immunity and the slower, highly specific adaptive immunity. frontiersin.org β-defensins excel in this role. cabidigitallibrary.orgfrontiersin.org They can attract and activate key cells of the adaptive immune system, such as immature dendritic cells and T-lymphocytes, to the site of infection or vaccination. frontiersin.orgasm.orgnih.gov This chemotactic activity is crucial for initiating a robust and lasting immune memory.
Research has shown that avian β-defensins can act as immunomodulators by inducing the expression of proinflammatory cytokines and chemokines. cabidigitallibrary.orgnih.gov A study on a duck AvBD2, a close relative of this compound, demonstrated its ability to cause the migration of B- and T-lymphocytes and modulate the expression of immune receptors on dendritic cells, leading researchers to conclude it could be employed as a molecular adjuvant with avian vaccines. nih.gov A review article explicitly noted that AvBD2 has shown efficacy as an adjuvant in vaccines against viral diseases in poultry, such as infectious bursal disease. ibb.waw.pl This ability to enhance both cellular and humoral immunity makes AvBD2 a highly attractive component for next-generation vaccine formulations.
Strategic Development for Avian Health and Food Security
The strategic development of AvBD2-based technologies is directly linked to the broader goals of improving avian health and ensuring global food security. A healthy poultry population is essential for a stable supply of protein, and infectious diseases pose a constant threat to this supply. jst.go.jp
Leveraging the science of AvBD2 can contribute to food security in several ways:
Breeding for Resistance: Incorporating genetic markers for high AvBD2 expression into breeding programs can lead to chicken flocks that are inherently more resistant to common diseases, reducing mortality and the need for interventions. mdpi.compnas.org
Reducing Antibiotic Reliance: As effective alternatives to antibiotics, AvBD2-based therapeutics can help mitigate the crisis of antimicrobial resistance, preserving the efficacy of existing drugs for both animal and human medicine and ensuring the long-term sustainability of poultry production. jst.go.jp
Improving Vaccine Efficacy: By using AvBD2 as a vaccine adjuvant, more effective and longer-lasting protection can be achieved against devastating poultry diseases, reducing economic losses and stabilizing the food chain. ibb.waw.pl
The health of poultry is inextricably linked to human food security. pnas.orgfrontiersin.org Any compromise in the flock's immune status, whether through disease or environmental factors that suppress genes like AvBD2, can have significant repercussions. frontiersin.orgasm.org Therefore, continued research into the translational applications of this compound is not merely an academic exercise but a critical component of a global strategy to ensure a safe and sufficient food supply.
Q & A
Basic: What experimental methodologies are recommended for cloning and expressing Chicken AvBD2 in prokaryotic systems?
Methodological Answer:
To clone and express this compound, researchers typically:
Tissue-Specific RNA Extraction : Isolate RNA from target tissues (e.g., pancreas) using TRIzol or column-based kits, followed by cDNA synthesis via reverse transcription .
Gene Amplification : Design primers flanking the AvBD2 coding sequence (195 bp) for RT-PCR amplification. Include restriction enzyme sites (e.g., EcoRI/XhoI) for vector compatibility .
Vector Cloning : Ligate the amplified product into prokaryotic expression vectors (e.g., pGEX-6p-1 for GST-tagged proteins or pProEX-HTa for His-tagged proteins). Confirm cloning via sequencing .
Expression Optimization : Transform into E. coli strains (e.g., BL21) and induce with IPTG (0.6 mM). Monitor expression via SDS-PAGE, with expected molecular weights of ~32 kDa (GST-tagged) or 10–15 kDa (His-tagged) .
Protein Purification : Use affinity chromatography (glutathione or nickel columns) followed by refolding steps to ensure functional activity .
Basic: How can researchers assess the antimicrobial efficacy of recombinant this compound, and what are the standard assays?
Methodological Answer:
Standard assays include:
- Minimum Inhibitory Concentration (MIC) : Dilute recombinant AvBD2 in broth and incubate with bacterial strains (e.g., Staphylococcus aureus, Pasteurella multocida) for 18–24 hours. MIC is defined as the lowest concentration inhibiting visible growth .
- Time-Kill Assays : Monitor bacterial viability over time (e.g., 0–24 hours) to assess bactericidal vs. bacteriostatic effects .
- Stability Testing : Expose AvBD2 to varying temperatures (-20°C to 100°C) and pH (3–12) for 30 minutes, then test residual activity against target pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
